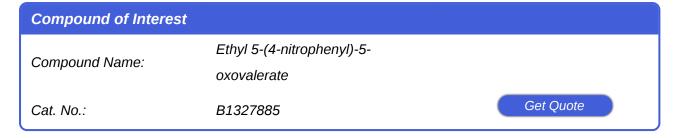


# Technical Guide: Physical Properties and Synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethyl 5-(4-nitrophenyl)-5-oxovalerate** is an organic compound of interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate for various pharmacologically active molecules. The presence of a nitro-substituted phenyl ring and a keto-ester functionality offers versatile sites for chemical modification. This technical guide provides a summary of the available physical properties, a detailed synthetic pathway, and relevant experimental protocols.

# **Core Physical Properties**

Experimentally determined physical properties for **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** are not readily available in the reviewed literature. However, computational predictions and data for the precursor, Ethyl 5-phenyl-5-oxovalerate, provide valuable insights.

### **Computed Physical Properties of Related Compounds**



Property	Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate[1]	Ethyl 5-(2- acetoxyphenyl)-5- oxovalerate[2]	Ethyl 5-phenyl-3- oxopentanoate[3]
Molecular Formula	C13H14F2O3	C15H18O5	C13H16O3
Molecular Weight	256.25 g/mol	278.30 g/mol	220.26 g/mol
Boiling Point	343.9°C at 760 mmHg	Not Available	Not Available
Density	1.189 g/cm³	Not Available	Not Available
Flash Point	156.4°C	Not Available	Not Available
Solubility	Not Available	Not Available	Not Available
Refractive Index	1.48	Not Available	Not Available

# Synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate

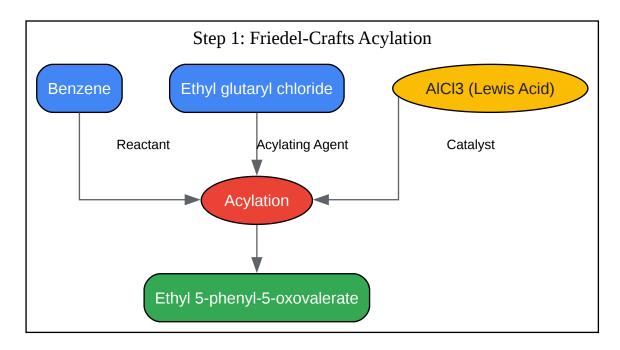
The synthesis of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate** is most effectively achieved through a two-step process:

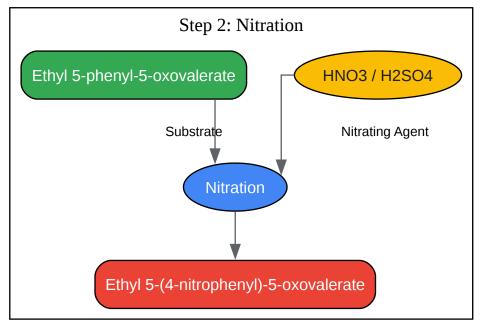
- Friedel-Crafts Acylation: Synthesis of the precursor, Ethyl 5-phenyl-5-oxovalerate.
- Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro group onto the phenyl ring of the precursor.

A direct Friedel-Crafts acylation of nitrobenzene is generally not feasible due to the strong deactivating nature of the nitro group.

# **Synthetic Workflow**







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Caption: Two-step synthesis of **Ethyl 5-(4-nitrophenyl)-5-oxovalerate**.

# Experimental Protocols Synthesis of Ethyl 5-phenyl-5-oxovalerate (Precursor) via Friedel-Crafts Acylation

# Foundational & Exploratory





This protocol describes a general method for the Friedel-Crafts acylation to produce the precursor.

#### Materials:

- Benzene
- Ethyl glutaryl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- · Anhydrous magnesium sulfate
- Ice bath

#### Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous dichloromethane.
- Cool the suspension in an ice bath.
- Slowly add a solution of ethyl glutaryl chloride in anhydrous dichloromethane from the dropping funnel to the cooled suspension with continuous stirring.
- After the addition is complete, add benzene dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
- Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.



- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 5phenyl-5-oxovalerate.

# Synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate via Nitration

This protocol is adapted from a standard procedure for the nitration of an aromatic ester.

#### Materials:

- Ethyl 5-phenyl-5-oxovalerate
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated nitric acid (HNO₃)
- Ice bath

#### Procedure:

- In a clean, dry flask, add concentrated sulfuric acid and cool it in an ice bath for approximately 10 minutes with swirling.
- Carefully add Ethyl 5-phenyl-5-oxovalerate to the cold sulfuric acid.
- Continue to cool the solution in the ice bath for another 5 minutes.
- In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.



- Cool this nitrating mixture in an ice bath for at least 10 minutes.
- Using a Pasteur pipette, add the cold nitrating mixture dropwise to the cold solution of the ester in sulfuric acid. Maintain the reaction temperature around 0°C by continuous swirling in the ice bath. The addition should take approximately 10-15 minutes.
- After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes.
- Pour the reaction mixture over crushed ice. The product should precipitate as a solid.
- Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 5-(4-nitrophenyl)-5-oxovalerate.

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## References

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